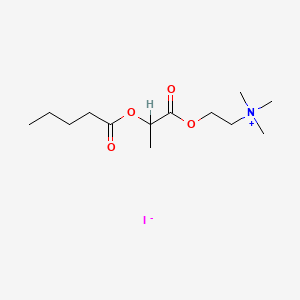
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a trimethylammonium group, which imparts its cationic nature, making it useful in applications requiring surface-active agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide typically involves the esterification of a suitable alcohol with a carboxylic acid derivative, followed by quaternization with a trimethylamine source. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.
化学反应分析
Types of Reactions
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in various substituted ammonium compounds.
科学研究应用
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is used in several scientific research applications, including:
Chemistry: As a surfactant in chemical synthesis and catalysis.
Biology: In cell culture and molecular biology for its ability to disrupt cell membranes.
Medicine: As an antimicrobial agent in pharmaceutical formulations.
Industry: In the production of detergents, fabric softeners, and personal care products.
作用机制
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces, such as cell membranes. This interaction can disrupt membrane integrity, leading to cell lysis. The molecular targets include phospholipids in cell membranes, and the pathways involved often relate to membrane disruption and subsequent cellular responses.
相似化合物的比较
Similar Compounds
- 2,2-bis[[(1-oxopentyl)oxy]methyl]propane-1,3-diyl divalerate
- 2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate
Uniqueness
Compared to similar compounds, 2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific quaternary ammonium structure, which imparts distinct surfactant properties and makes it particularly effective in applications requiring strong cationic surfactants.
属性
CAS 编号 |
73231-80-8 |
|---|---|
分子式 |
C13H26INO4 |
分子量 |
387.25 g/mol |
IUPAC 名称 |
trimethyl-[2-(2-pentanoyloxypropanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C13H26NO4.HI/c1-6-7-8-12(15)18-11(2)13(16)17-10-9-14(3,4)5;/h11H,6-10H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
PWRLQSVUQONKMC-UHFFFAOYSA-M |
规范 SMILES |
CCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



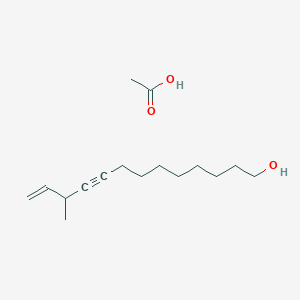
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
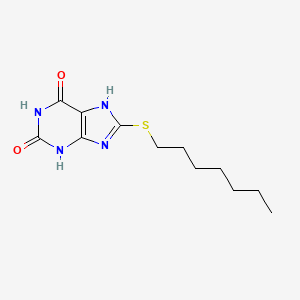
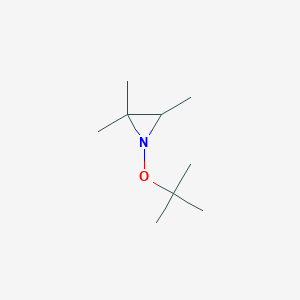
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
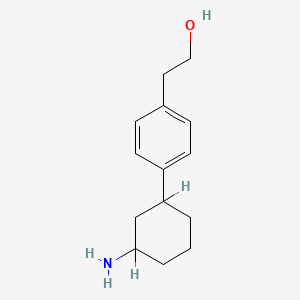

![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

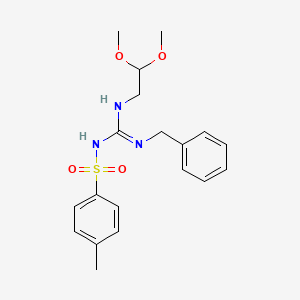
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

